![molecular formula C16H23BrN2O4S B2836943 tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate CAS No. 1233958-33-2](/img/structure/B2836943.png)
tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Related Compounds
Research demonstrates the synthesis of various piperidine derivatives, which are key intermediates in the production of pharmaceuticals. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a significant intermediate of Vandetanib, synthesized through acylation, sulfonation, and substitution steps with a total yield of 20.2% (Min Wang et al., 2015). This illustrates the compound's role in developing kinase inhibitors, indicating potential pathways where tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate could be utilized similarly.
Catalysis and Chemical Transformations
The compound's structural features, such as the tert-butyl and sulfonamide groups, suggest its utility in catalytic processes and chemical transformations. For example, tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (D. Wustrow & L. Wise, 1991). This suggests that tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate could serve as a versatile intermediate in synthesizing biologically active compounds or as a building block in coupling reactions.
Kinetics and Mechanistic Studies
Additionally, research involving similar compounds has focused on understanding the kinetics and mechanisms of their reactions. For instance, studies on the kinetics of phenol alkylation using tert-butyl alcohol with sulfonic acid functional ionic liquid catalysts shed light on the efficiency and selectivity of such reactions (P. Elavarasan et al., 2011). This information could inform the optimization of reaction conditions for processes involving tert-Butyl 4-(2-bromophenylsulfonamido)piperidine-1-carboxylate, highlighting its potential in fine chemical synthesis and the development of new catalytic methods.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical advice . It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-12(9-11-19)18-24(21,22)14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACZBEDXYOHKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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